molecular formula C31H42N4O5 B1669337 CUR 61414 CAS No. 334998-36-6

CUR 61414

Cat. No.: B1669337
CAS No.: 334998-36-6
M. Wt: 550.7 g/mol
InChI Key: WPHXYKUPFJRJDK-AHWVRZQESA-N
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Description

“CUR 61414” is a complex organic compound that features multiple functional groups, including a benzo[d][1,3]dioxole moiety, a piperazine ring, and a pyrrolidine ring

Mechanism of Action

Target of Action

The primary target of the compound CUR61414 is a protein known as Smoothened (Smo) . Smo is a key component of the Hedgehog (Hh) signaling pathway, which plays a vital role in animal development by mediating the differentiation of multiple cell types during embryogenesis .

Mode of Action

CUR61414 interacts with its target, Smo, by binding directly to it . This interaction is independent of the Hh-protein ligand and the Hh receptor Patched (Ptc), which are other components of the Hh signaling pathway . By binding to Smo, CUR61414 acts as an inhibitor of the Hh signaling pathway .

Biochemical Pathways

The primary biochemical pathway affected by CUR61414 is the Hedgehog (Hh) signaling pathway . By inhibiting Smo, CUR61414 suppresses the activation of this pathway, which in turn affects the downstream effects mediated by the pathway, such as cell differentiation and proliferation .

Result of Action

The molecular effect of CUR61414’s action is the inhibition of Smo, leading to the suppression of the Hh signaling pathway . On a cellular level, this results in the inhibition of proliferation and the induction of apoptosis in tumor cells . Importantly, CUR61414 appears to selectively affect tumor cells without impacting neighboring non-tumor cells .

Action Environment

The efficacy and stability of CUR61414 can be influenced by various environmental factors. For instance, the formulation and method of delivery can impact the effectiveness of the compound . In preclinical studies, it was found that topical application of CUR61414 could inhibit Hh signaling in the skin and lead to tumor remission .

Biochemical Analysis

Biochemical Properties

CUR61414 plays a significant role in biochemical reactions, particularly in the Hedgehog signaling pathway . It selectively binds to Smo , a protein that is related to G-protein-coupled receptors and is capable of constitutive activation . This interaction blocks the formation of and induces the regression of basaloid lesions in skin punches .

Cellular Effects

CUR61414 has profound effects on various types of cells and cellular processes. It inhibits proliferation and induces apoptosis in tumor cells without affecting non-tumor cells . In mice, topical CUR61414 significantly inhibited skin Hedgehog signaling, blocked the induction of hair follicle anagen, and shrank existing basal cell carcinomas .

Molecular Mechanism

The molecular mechanism of CUR61414 involves direct binding to Smo . This binding inhibits the Smo activity, thereby blocking the Hedgehog signaling pathway . This mechanism is independent of the Hedgehog-protein ligand and the Hedgehog receptor Patched (Ptc), as CUR61414 binds directly to Smo .

Temporal Effects in Laboratory Settings

In laboratory settings, CUR61414 has shown significant temporal effects. In mice, topical CUR61414 significantly inhibited skin Hedgehog signaling and blocked the induction of hair follicle anagen . No clinical activity of this formulation was observed in human superficial or nodular basal cell carcinomas in a phase I clinical study .

Dosage Effects in Animal Models

The effects of CUR61414 vary with different dosages in animal models . Specific dosage effects, threshold effects, and toxic or adverse effects at high doses are not reported in the available literature.

Metabolic Pathways

CUR61414 is involved in the Hedgehog signaling pathway . Specific metabolic pathways, enzymes, or cofactors that CUR61414 interacts with, as well as any effects on metabolic flux or metabolite levels, are not reported in the available literature.

Transport and Distribution

The transport and distribution of CUR61414 within cells and tissues are not explicitly reported in the available literature. It is known that CUR61414 is a cell-permeable compound , suggesting that it can freely diffuse across cell membranes.

Subcellular Localization

The subcellular localization of CUR61414 is not explicitly reported in the available literature. Given its role as a Smo antagonist in the Hedgehog signaling pathway , it is likely that it localizes to the cell membrane where Smo is typically found.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “CUR 61414” involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Piperazine Ring: Piperazine can be synthesized from ethylenediamine and diethylene glycol.

    Construction of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reaction of an appropriate amine with a ketone or aldehyde.

    Coupling Reactions: The benzo[d][1,3]dioxole moiety, piperazine ring, and pyrrolidine ring are coupled together using peptide coupling reagents such as EDCI or DCC.

    Final Modifications: The final product is obtained by introducing the 3-methoxybenzyl and 3,3-dimethylbutanamide groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.

    Substitution: Nucleophilic substitution reactions can take place at the piperazine and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety could yield a quinone derivative, while reduction of the carbonyl groups could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound could be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    CUR 61414: is similar to other compounds containing benzo[d][1,3]dioxole, piperazine, and pyrrolidine moieties.

    This compound: can be compared to other enzyme inhibitors or receptor modulators with similar structural features.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activity and selectivity for certain targets.

Properties

IUPAC Name

N-[(3S,5S)-1-(1,3-benzodioxol-5-ylmethyl)-5-(piperazine-1-carbonyl)pyrrolidin-3-yl]-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H42N4O5/c1-31(2,3)17-29(36)35(19-22-6-5-7-25(14-22)38-4)24-16-26(30(37)33-12-10-32-11-13-33)34(20-24)18-23-8-9-27-28(15-23)40-21-39-27/h5-9,14-15,24,26,32H,10-13,16-21H2,1-4H3/t24-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHXYKUPFJRJDK-AHWVRZQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N(CC1=CC(=CC=C1)OC)C2CC(N(C2)CC3=CC4=C(C=C3)OCO4)C(=O)N5CCNCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)CC(=O)N(CC1=CC(=CC=C1)OC)[C@H]2C[C@H](N(C2)CC3=CC4=C(C=C3)OCO4)C(=O)N5CCNCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H42N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00439139
Record name N-[(3S,5S)-1-(1,3-benzodioxol-5-ylmethyl)-5-(piperazine-1-carbonyl)pyrrolidin-3-yl]-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334998-36-6
Record name CUR 61414
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0334998366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(3S,5S)-1-(1,3-benzodioxol-5-ylmethyl)-5-(piperazine-1-carbonyl)pyrrolidin-3-yl]-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 334998-36-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CUR-61414
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/809U4O7OQO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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